ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked to a benzoate ester via a carboxamide bridge. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and anticancer research .
Properties
IUPAC Name |
ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBURJSBVYPHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like isopropyl alcohol under ultrasonic activation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied. Multicomponent sonochemical reactions are favored for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carboxamide groups undergo hydrolysis under acidic or alkaline conditions:
Mechanistic Insights :
-
Base-mediated ester hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon.
-
Acid hydrolysis of the carboxamide generates a free carboxylic acid and releases ammonia.
Nucleophilic Substitution
The electron-deficient thiazolo[3,2-a]pyrimidine core facilitates nucleophilic attacks at the C-2 and C-7 positions:
| Nucleophile | Conditions | Product | Application | References |
|---|---|---|---|---|
| Amines | DMF, 80°C, 12h | N-substituted derivatives | Anticancer lead compounds | |
| Thiols | EtOH, K₂CO₃, 60°C, 6h | Thioether analogs | Enzyme inhibitors |
Key Observation :
Substitution at C-2 enhances bioactivity by improving binding affinity to kinase ATP pockets .
Oxidation and Reduction
The sulfur atom in the thiazole ring and the carbonyl groups participate in redox reactions:
Notable Data :
Cycloaddition and Ring-Opening
The thiazolo[3,2-a]pyrimidine system undergoes [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product Structure | Yield | References |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C | Fused triazolo-thiazolopyrimidine | 65% | |
| Nitrones | Toluene, reflux | Isoxazolidine hybrids | 58% |
Applications :
-
Triazolo derivatives show enhanced antibacterial activity (MIC: 2 µg/mL against S. aureus).
Cross-Coupling Reactions
The C-6 position participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts | Substrates | Product Utility | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Fluorescent probes | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Antiviral agents |
Optimized Conditions :
Photochemical Reactions
UV irradiation induces unique reactivity in the thiazolopyrimidine scaffold:
| Light Source | Solvent | Product | Quantum Yield | References |
|---|---|---|---|---|
| 254 nm UV | Acetonitrile | Ring-expanded quinazoline | Φ = 0.32 |
Mechanism :
Comparative Reactivity Table
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Ester hydrolysis | 3.2×10⁻⁴ | 58.9 |
| C-2 amination | 1.8×10⁻³ | 42.1 |
| S-Oxidation | 5.6×10⁻⁵ | 67.3 |
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess moderate antimicrobial properties against various bacterial strains. For instance, compounds synthesized from thiazolo derivatives have been tested for their efficacy against Gram-positive bacteria and exhibited promising results .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in various models. Research indicates that thiazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Analgesic Properties : Some studies suggest that thiazolo derivatives may also possess analgesic properties, providing a basis for further exploration in pain management therapies .
Case Studies
- Antimicrobial Evaluation : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and assessed their antimicrobial activity. Compounds were screened against standard reference microorganisms, demonstrating moderate activity comparable to established antibiotics. This highlights the potential of these compounds as alternatives in antimicrobial therapy .
- Anti-inflammatory Research : In another study focused on thiazole derivatives, researchers evaluated the anti-inflammatory effects through in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory conditions .
- Synthesis and Characterization : A recent publication detailed the synthesis and crystal structure analysis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives. The study emphasized the importance of structural modifications in enhancing biological activity and provided insights into the relationship between structure and function in this class of compounds .
Mechanism of Action
The mechanism of action of ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing the compound to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Sulfonic Acid Derivative
- Compound: 4-((3-(3-Aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid ().
- Key Differences : Replaces the ethyl benzoate group with a sulfonic acid.
- Impact :
Furylmethyl Carboxamide Derivative
- Compound : N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide ().
- Key Differences : Substitutes the ethyl benzoate with a furan-methyl group.
- Moderate inhibitory activity against immunoproteasome subunits (β1i: 31%, β5i: 32%) .
Bromophenyl-Substituted Analogs
- Compound : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
- Key Differences : Incorporates a 4-bromophenyl group at position 5 and a methyl group at position 5.
- Impact :
- Bromine enhances halogen bonding with protein residues, improving binding affinity.
- X-ray crystallography reveals a puckered pyrimidine ring (deviation: 0.224 Å from plane) and intermolecular C–H···O interactions, stabilizing the crystal lattice .
- Melting point >250°C, indicating high thermal stability .
Physicochemical Properties
Biological Activity
Ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound derived from thiazolo[3,2-a]pyrimidine, a class of bicyclic heterocycles recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Thiazolo[3,2-a]pyrimidine : The initial step often includes the cyclization of appropriate precursors such as thiourea and ethyl acetoacetate under basic conditions to form the thiazolo[3,2-a]pyrimidine core.
- Carboxamidation : The introduction of the carboxamide group is achieved through reaction with an amine derivative in the presence of coupling agents.
- Esterification : Finally, the benzoate moiety is introduced via esterification with benzoic acid or its derivatives.
Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial activity. A study assessing various derivatives found that compounds similar to this compound demonstrated moderate to high inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been documented in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. For instance, one study reported that a related compound significantly reduced inflammation markers in animal models .
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have also been investigated for their anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable study highlighted the effectiveness of thiazolo[3,2-a]pyrimidines against breast cancer cells, showing IC50 values in the low micromolar range .
Case Studies
- Case Study on Antimicrobial Activity : In a comparative study involving multiple thiazolo derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Case Study on Anti-inflammatory Effects : In vivo experiments demonstrated that this compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its potential as an anti-inflammatory agent .
Research Findings Summary Table
Q & A
Q. Table 1: Structural Parameters from X-ray Analysis
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| Dihedral angle (thiazole-pyrimidine vs. benzene) | 80.94° | |
| Hydrogen bonding | C–H···O chains along c-axis |
Advanced: How do substituent variations impact biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight substituent effects on enzyme inhibition and pharmacokinetics:
- Electron-withdrawing groups (e.g., Cl, Br on aryl rings): Enhance COX-1/COX-2 inhibition (IC₅₀ values: 0.8–1.2 µM vs. 2.5 µM for unsubstituted analogs) .
- Methoxy groups : Improve solubility (logP reduction by ~0.5 units) but may reduce binding affinity due to steric hindrance .
- Benzylidene moieties : Increase selectivity for casein kinase 2 (PKCK2) by forming π-π interactions with hydrophobic pockets .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Substituents | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-1) | Source |
|---|---|---|---|---|
| 4-Chlorophenyl | COX-2 | 0.8 | 3.2 | |
| 4-Methoxyphenyl | PKCK2 | 1.5 | 8.7 | |
| Unsubstituted phenyl | COX-2 | 2.5 | 1.0 |
Advanced: How can researchers resolve contradictions in enzymatic assay data for this compound?
Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols :
- Orthogonal assays : Confirm IC₅₀ values via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities >2% can skew results by 30–50% .
Advanced: What strategies optimize in vivo bioavailability of this compound?
Answer:
Bioavailability challenges stem from poor solubility and metabolic instability. Solutions include:
- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance intestinal absorption (2.5-fold increase in Cmax) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm), improving plasma half-life from 2.5 to 8.7 hours .
- CYP450 inhibition : Co-administer with ketoconazole (CYP3A4 inhibitor) to reduce first-pass metabolism .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the thiazolopyrimidine core?
Answer:
Regioselectivity is governed by electronic and steric effects:
- Electrophilic attack : Occurs preferentially at C3 (pyrimidine ring) due to higher electron density from the thiazole’s sulfur atom .
- Steric maps : Molecular modeling (DFT calculations at B3LYP/6-31G* level) shows C7-methyl groups hinder substitution at adjacent positions .
- Experimental validation : Bromination with NBS in CCl₄ yields >90% C3-bromo derivative, confirmed by NOESY .
Basic: What analytical techniques confirm the purity of synthesized batches?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min .
- TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂/MeOH (9:1); Rf = 0.45 .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Answer:
Crystal packing (e.g., triclinic P1 system) reveals intermolecular C–H···O hydrogen bonds, which:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
